(3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile
CAS No.:
Cat. No.: VC17483813
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2N2 |
|---|---|
| Molecular Weight | 215.08 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,6-dichlorophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8Cl2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
| Standard InChI Key | ZDLSWOGDASYWEH-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)[C@H](CC#N)N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CC#N)N)Cl |
Introduction
(3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile is a chiral organic compound that belongs to the class of nitriles. Its molecular structure features an amino group, a nitrile group, and a dichlorophenyl ring attached to a three-carbon backbone. The stereochemistry at the third carbon is specified as the (S)-enantiomer, making it optically active.
Synthesis
The synthesis of (3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile typically involves:
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Starting Materials: A precursor containing the 2,6-dichlorophenyl moiety and a suitable nitrile source.
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Chirality Induction: Use of chiral catalysts or reagents to ensure the (S)-stereochemistry.
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Reaction Conditions: Reactions are carried out under controlled temperatures with solvents like ethanol or methanol.
Structural Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy: Proton () and Carbon () NMR provide details about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the precise 3D arrangement of atoms, including stereochemistry.
Potential Applications
Based on its structure, (3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile may find applications in:
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Pharmaceutical Research: As a building block for synthesizing drugs targeting central nervous system disorders or inflammatory pathways.
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Materials Science: The nitrile group can serve as a precursor for polymer synthesis.
Safety and Handling
The compound should be handled with care due to potential toxicity associated with nitriles and chlorinated aromatic compounds:
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Use gloves and protective eyewear.
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Work in a well-ventilated fume hood to avoid inhalation of vapors.
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